(S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride is a chiral compound that belongs to the class of imidazole derivatives. This compound exhibits potential pharmacological activities, particularly in the modulation of histamine receptors and serotonin transporters, making it of interest in drug discovery and development. Its systematic name reflects its structural components: a bromophenyl group, a pyrrolidine moiety, and an imidazole ring.
This compound is classified as an imidazole derivative. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The presence of the bromophenyl and pyrrolidine groups adds to its complexity and potential biological activity.
The synthesis of (S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride can be achieved through several methods. A common approach involves the reaction of 4-bromobenzaldehyde with pyrrolidine under acidic conditions to form the corresponding imine, followed by cyclization to form the imidazole ring.
Technical Details:
The molecular structure of (S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride consists of:
The compound's molecular formula is C11H13BrN3·HCl, and its molecular weight is approximately 292.6 g/mol.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) can be utilized to confirm the structure:
(S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride can participate in various chemical reactions typical for imidazole derivatives, including:
The reactivity of this compound may be influenced by the electronic effects of the bromine substituent and the nitrogen atoms in the imidazole ring, which can stabilize positive charges during reactions.
The mechanism of action for (S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride primarily involves its interaction with specific receptors in biological systems:
Experimental studies have demonstrated that similar compounds exhibit significant binding affinities for these receptors, which could be extrapolated to predict the behavior of this specific compound .
(S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride has several scientific uses:
This compound exemplifies the importance of heterocyclic chemistry in developing new pharmaceuticals, highlighting its potential contributions to medicinal chemistry and pharmacology.
Chiral imidazole derivatives occupy a privileged niche in medicinal chemistry due to their exceptional capacity for stereoselective interactions with biological targets. The imidazole ring provides a versatile hydrogen-bonding platform, capable of acting as both a donor and acceptor, while its aromaticity facilitates π-stacking interactions with protein residues. Introducing chirality within this framework, as exemplified by the (S)-stereocenter in (S)-4-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, enables differential engagement with enantioselective binding pockets prevalent in many enzymes and receptors [3].
The significance of chirality in imidazole-based drug design is underscored by several key considerations:
Table 1: Representative Chiral Imidazole Derivatives in Medicinal Chemistry
Compound Class | Biological Target | Key Structural Features | Therapeutic Application |
---|---|---|---|
FPR2 Agonists (e.g., Compound 7) | Formyl Peptide Receptor 2 | Pyrrolidinone scaffold linked to heterocycles | Anti-inflammatory Agents |
Spirooxindole-Triazoles (e.g., SP1) | Undefined (Anti-proliferative) | Spiro junction, triazole, benzimidazole | Anticancer Candidates |
(S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole HCl | Undefined (Research Compound) | (S)-pyrrolidine, 4-bromophenyl, imidazole core | Receptor Modulation Studies |
The benzimidazole-triazole hybrids demonstrate the therapeutic potential of complex imidazole derivatives, showing potent growth inhibition in cancer cell lines (IC₅₀ values ~2-5 µM) through mechanisms potentially involving topoisomerase II inhibition [10]. Similarly, FPR2 agonists incorporating pyrrolidinone scaffolds highlight the importance of chiral centers in achieving anti-inflammatory effects via neutrophil adhesion reduction [3]. Within this context, (S)-4-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole HCl serves as a structurally refined probe for exploring stereospecific interactions in underexplored biological targets, particularly those where the bromine atom may facilitate halogen bonding with protein carbonyl groups or aromatic residues.
The pyrrolidine ring in (S)-4-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole HCl transcends mere conformational restriction; it imparts critical three-dimensionality and pharmacodynamic tuning essential for modern drug discovery. As a saturated five-membered nitrogen heterocycle, pyrrolidine offers distinct advantages over flat aromatic systems:
Spatial Coverage and Pseudorotation: Pyrrolidine's non-planar conformation enables extensive 3D vector exploration around the imidazole core. The ring's pseudorotation (a low-energy barrier conformational interconversion) allows dynamic adaptation to binding pockets while maintaining chiral integrity at the C2 position [5]. This flexibility is quantified by its solvent-accessible surface area (SASA) of 258.835 Ų and polar surface area (PSA) of 16.464 Ų, parameters that influence membrane permeability and target engagement [5].
Stereochemical Control: The (S)-configuration at the pyrrolidine C2 position creates a defined spatial relationship between the protonatable nitrogen and the imidazole ring. This stereochemistry influences hydrogen-bonding networks and ionic interactions with target proteins. The pKₐ of the pyrrolidine nitrogen (pKBHX ≈ 2.59) facilitates protonation under physiological conditions, forming a cationic center critical for binding anionic receptor subpockets [5].
Physicochemical Optimization: Pyrrolidine significantly modulates the compound's lipophilicity profile (calculated LogP = 0.459) compared to aromatic analogs, balancing membrane permeability and aqueous solubility (predicted LogS = 0.854) [5]. This balance is crucial for cytoplasmic target engagement, particularly in Gram-negative bacteria where compounds must traverse both outer and inner membranes with orthogonal permeability requirements [6].
Table 2: Physicochemical and Structural Properties of Bioactive Scaffolds
Parameter | Cyclopentane | Pyrrolidine | Pyrrole | Biological Relevance |
---|---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 | Influences polarity and solvation |
SASA (Ų) | 269.230 | 258.835 | 236.257 | Determines solvent interactions and binding surface |
FOSA (Hydrophobic SASA) | 269.230 | 225.518 | 0 | Impacts membrane permeability |
FISA (Hydrophilic SASA) | 0 | 33.317 | 31.512 | Affords water solubility and H-bonding capacity |
LogP | 3.000 | 0.459 | 0.750 | Balances lipid/water partitioning |
LogS | -2.642 | 0.854 | -0.175 | Predicts aqueous solubility |
DonorHB | 0 | 1.000 | 1.000 | Enables H-bond donation to targets |
AcceptHB | 0 | 1.500 | 0.500 | Facilitates H-bond acceptance from targets |
The pyrrolidine ring's prevalence in FDA-approved drugs (appearing in 37 approved therapeutics) validates its utility [5]. In the context of (S)-4-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole HCl, this scaffold positions the basic nitrogen for salt bridge formation with aspartate or glutamate residues, while the methylenic protons may engage in weaker CH-π or CH-carbonyl interactions. Furthermore, the scaffold's synthetic accessibility via proline-derived chiral pools or asymmetric synthesis facilitates the production of enantiopure material essential for rigorous structure-activity relationship studies [5] [7].
The 4-bromophenyl moiety in (S)-4-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole HCl represents a strategic structural choice that profoundly influences molecular recognition and physicochemical behavior. Positioned para to the imidazole linkage, the bromine atom serves multiple roles in pharmacophore optimization:
Steric and Electronic Modulation: Bromine's large atomic radius (1.14 Å van der Waals radius) creates significant steric perturbation compared to chloro or fluoro substituents. Its moderate electron-withdrawing effect (Hammett σₚ = 0.23) polarizes the aromatic ring, enhancing π-π stacking interactions with tyrosine, phenylalanine, or histidine residues. This electronic perturbation potentially increases the imidazole N-H acidity, strengthening hydrogen-bond donation capability [8].
Halogen Bonding Capability: Bromine acts as an electrophilic region (σ-hole) capable of forming directional interactions with electron-rich oxygen (carbonyl) or nitrogen (histidine) atoms in target proteins. These interactions, with bond energies of 3-7 kcal/mol, significantly contribute to binding affinity and selectivity, particularly in enzymatic active sites [8]. The 4-bromophenyl substitution pattern positions this σ-hole optimally for interaction with adjacent protein residues in a linear arrangement (C-Br•••O/N ≈ 165-180°).
Metabolic Stabilization: Bromination at the para position blocks cytochrome P450-mediated hydroxylation, a common metabolic degradation pathway for phenyl rings. This substitution potentially extends plasma half-life compared to unsubstituted or ortho-substituted analogs. Additionally, the bromine atom serves as a versatile handle for further derivatization via cross-coupling reactions (e.g., Suzuki coupling for biaryl formation, Buchwald-Hartwig amination) to generate compound libraries [8].
In antimicrobial hybrid development, bromophenyl-containing imidazoles demonstrate enhanced activity against resistant pathogens. For instance, nitroimidazole-benzofuranone hybrids with bromophenyl substitutions exhibit MIC values of 20-40 µM against multidrug-resistant Staphylococcus aureus [8]. Similarly, bis-imidazole derivatives featuring brominated aryl systems show improved penetration through the complex lipopolysaccharide outer membrane of Gram-negative bacteria—a significant barrier for many antibiotics [4] [8]. The bromine atom's role in overcoming this barrier relates to its ability to modulate compound polarity (cLogD) and potentially interfere with efflux pump recognition, though specific data on (S)-4-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole HCl requires further investigation. Research indicates that strategic placement of halogen atoms significantly enhances cellular accumulation in Gram-negative pathogens, as demonstrated in studies optimizing pyridopyrimidine inhibitors where reducing cLogD and introducing ionizable groups improved antibacterial potency by up to 64-fold against E. coli [6].
Table 3: Influence of Bromophenyl Substitution on Pharmacological Properties of Imidazole Derivatives
Compound Class | Bromophenyl Position | Key Biological Findings | Proposed Mechanism of Advantage |
---|---|---|---|
Nitroimidazole-Benzofuranone Hybrids | Varied (e.g., 8,9) | MIC 20-40 µM vs. MRSA; 40-70 µM vs. E. coli | Enhanced membrane penetration and target affinity |
Bis-Imidazoles | 4-position | Improved activity against Gram-negative ESKAPE pathogens | Outer membrane disruption and reduced efflux |
Pyridopyrimidine Inhibitors | Not applicable (Reference) | 16-64 fold potency improvement in redesigned analogs | Optimized cLogD and introduction of ionizable groups |
(S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole HCl | 4-position | Undefined (Theoretical optimization) | Halogen bonding potential and metabolic stability |
The compound's specific 4-bromophenyl configuration balances steric bulk, electronic effects, and synthetic accessibility. Unlike ortho-substitution, which might induce torsional strain between the phenyl and imidazole rings, the para placement maintains coplanarity, facilitating optimal interaction with flat binding surfaces. This substitution pattern mirrors successful strategies in other pharmacophores where para-halogenation enhances potency while maintaining favorable physicochemical profiles [4] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1